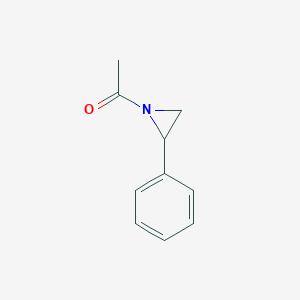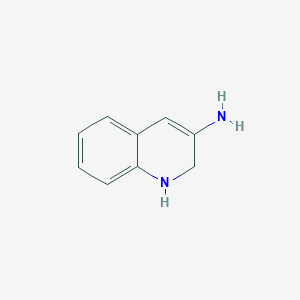
1,2-Dihydroquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroquinolin-3-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amine group at the 3-position and a dihydro moiety at the 1,2-positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydroquinolin-3-amine can be synthesized through various synthetic routes. One common method involves the reduction of quinoline-3-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions . Another approach includes the cyclization of N-aryl-2-aminobenzylamines with aldehydes or ketones in the presence of acid catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These methods offer high yields and are suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroquinolin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and hydrogen gas with metal catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline-3-amine derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-substituted this compound derivatives.
Applications De Recherche Scientifique
1,2-Dihydroquinolin-3-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,2-Dihydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the dihydro and amine groups.
Quinoline-3-amine: Similar to 1,2-Dihydroquinolin-3-amine but without the dihydro moiety.
Tetrahydroquinoline: A fully reduced form of quinoline with similar biological activities.
Uniqueness
This compound is unique due to its specific combination of the dihydro moiety and the amine group at the 3-position. This unique structure imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
1,2-dihydroquinolin-3-amine |
InChI |
InChI=1S/C9H10N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,11H,6,10H2 |
Clé InChI |
YMRCIENXPNTVID-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


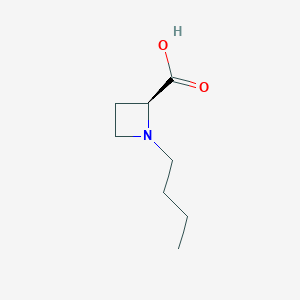
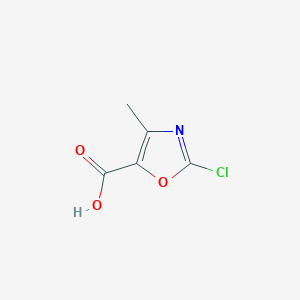

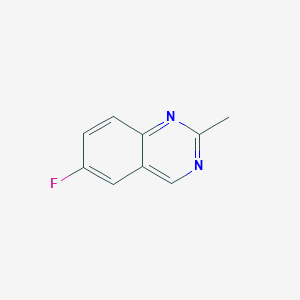
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
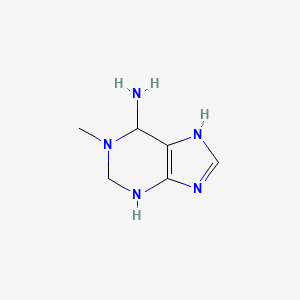

![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)

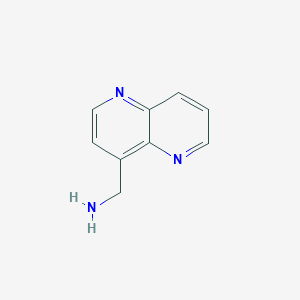

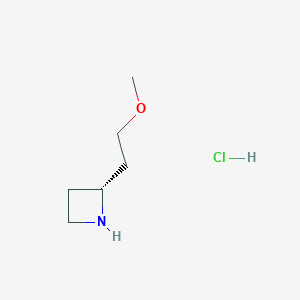
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
